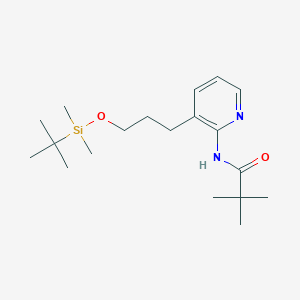![molecular formula C9H9BrN2O2 B1440443 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid CAS No. 1219022-87-3](/img/structure/B1440443.png)
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid
Vue d'ensemble
Description
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid (4-BTHN-2-COOH) is an organic compound that belongs to the class of naphthyridine carboxylic acids. It is a colorless solid that is soluble in organic solvents and has a melting point of 155-157°C. The compound is widely used in the scientific research field due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- The compound has been involved in chemo-selective Suzuki–Miyaura reactions for synthesizing highly substituted [1,6]-naphthyridines, demonstrating its utility in site-selective formation and synthesis of diarylated products with excellent chemo-selectivity favoring the bromide group (Y. S. Kumar & F. N. Khan, 2017).
- It plays a role in Pfitzinger-type condensation reactions to provide direct access to 4-carboxy-1,8-naphthyridines, serving as a ligand component in metal complexes and providing a tether for anchoring ligands to semiconductor surfaces (R. Zong, Hui Zhou, & R. Thummel, 2008).
- Another study involved the synthesis of derivatives of 4,6-Dioxo-1,4,6,7,8,9-hexahydropyrimido[4,5-b][1,6]naphthyridines , highlighting its use in creating structurally complex naphthyridine derivatives (A. Deyanov & M. E. Konshin, 2005).
Supramolecular Chemistry and Material Science
- Studies on binary supramolecular organic salts constructed from 2-aminoheterocyclic compounds and carboxylic acid derivatives through strong and weak non-covalent interactions reveal its importance in understanding hydrogen bonding and structure formation in supramolecular assemblies (Shouwen Jin et al., 2011).
- The compound is also crucial in the formation of hydrogen-bonded supramolecular networks in organic acid–base salts, aiding in the design of proton-transfer complexes with varied carboxylic acids for creating 3D framework structures (Shouwen Jin et al., 2011).
Mécanisme D'action
1,5-Naphthyridines are a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Analyse Biochimique
Biochemical Properties
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can alter the enzyme’s activity, leading to changes in cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, initiating a cascade of biochemical reactions that influence cell behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, which are critical for transmitting information from the cell surface to the interior. This compound can modulate gene expression, leading to changes in the production of proteins that are essential for cell function. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the rates of metabolic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in cellular activities. For example, the compound may inhibit a particular enzyme involved in DNA replication, thereby affecting cell division. Additionally, it can influence gene expression by interacting with transcription factors, proteins that help turn specific genes on or off .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound may exhibit high stability and activity, but over time, it can degrade, leading to a reduction in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and differentiation. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. These responses can include changes in behavior, physiology, and biochemistry. At very high doses, the compound may exhibit toxic or adverse effects, such as organ damage or metabolic disturbances. Understanding these dosage effects is essential for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by liver enzymes, leading to the production of active or inactive metabolites. These metabolites can further interact with other metabolic pathways, affecting overall cellular metabolism. The study of these pathways is crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. For example, the compound may be transported into cells via active transport mechanisms, where it can exert its biological effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with target biomolecules. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-4-7(9(13)14)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUWISKSFZAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)C(=O)O)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)




![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)


![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)

